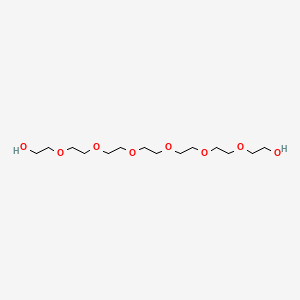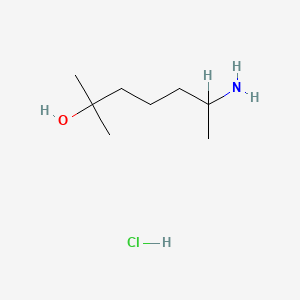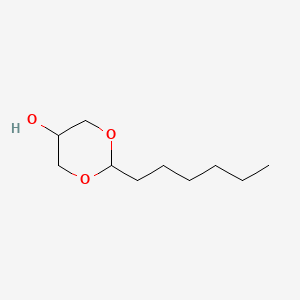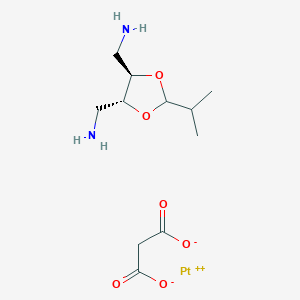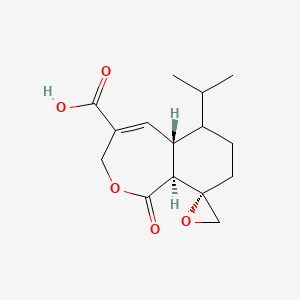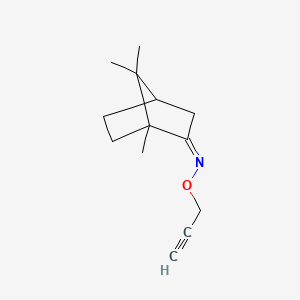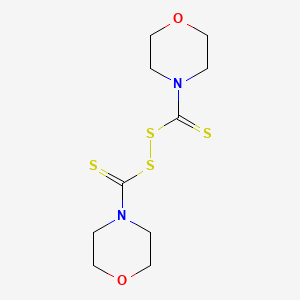
二吗啉代四硫化碳二酰胺
描述
JX06 是一种有效且选择性的丙酮酸脱氢酶激酶 (PDK) 1、2 和 3 抑制剂。 它以其以不可逆方式共价结合半胱氨酸残基的能力而闻名,从而抑制了这些激酶的活性 。 这种化合物已显示出显著的抗肿瘤作用,主要用于癌症研究 .
科学研究应用
JX06 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在癌症研究中,JX06 已被证明可以通过抑制 PDK1 并改变葡萄糖代谢来诱导癌细胞凋亡 。 这种化合物也被用于研究代谢重编程及其对癌细胞增殖的影响 .
作用机制
生化分析
Biochemical Properties
Dimorpholinethiuram disulfide plays a vital role in biochemical reactions, particularly in the formation and stabilization of disulfide bonds in proteins and peptides. Disulfide bonds are essential for the proper folding and structural integrity of many extracellular proteins, including hormones, enzymes, and antibodies . Dimorpholinethiuram disulfide interacts with various enzymes and proteins, such as protein disulfide isomerases, which catalyze the formation and rearrangement of disulfide bonds. These interactions are crucial for maintaining the correct conformation and function of proteins.
Cellular Effects
Dimorpholinethiuram disulfide has significant effects on various types of cells and cellular processes. It influences cell function by modulating redox homeostasis and protein folding within the endoplasmic reticulum . The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the redox state of thiol groups in proteins. This alteration can lead to changes in protein function and stability, impacting various cellular processes such as apoptosis, cell proliferation, and stress responses.
Molecular Mechanism
The molecular mechanism of Dimorpholinethiuram disulfide involves its ability to form and break disulfide bonds within proteins. This compound can interact with thiol groups in cysteine residues, leading to the formation of disulfide bonds that stabilize protein structures . Additionally, Dimorpholinethiuram disulfide can inhibit or activate enzymes by modifying their thiol groups, thereby affecting their catalytic activity. These interactions can result in changes in gene expression and protein function, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimorpholinethiuram disulfide can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to Dimorpholinethiuram disulfide can result in cumulative effects on cellular function, including alterations in redox homeostasis and protein folding. These changes can impact cellular processes such as growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of Dimorpholinethiuram disulfide vary with different dosages in animal models. At low doses, the compound can enhance protein folding and stability by promoting disulfide bond formation . At high doses, Dimorpholinethiuram disulfide can exhibit toxic effects, including oxidative stress and disruption of cellular redox balance. These adverse effects can lead to cellular damage, inflammation, and apoptosis. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
Dimorpholinethiuram disulfide is involved in various metabolic pathways, particularly those related to redox homeostasis and protein folding. The compound interacts with enzymes such as protein disulfide isomerases and thioredoxin reductases, which play critical roles in maintaining the redox state of cellular proteins . These interactions can affect metabolic flux and the levels of metabolites involved in redox reactions, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Dimorpholinethiuram disulfide is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via thiol-mediated uptake mechanisms and distributed to various cellular compartments, including the endoplasmic reticulum and mitochondria. These interactions can affect the localization and accumulation of Dimorpholinethiuram disulfide, influencing its biochemical effects.
Subcellular Localization
Dimorpholinethiuram disulfide is primarily localized in the endoplasmic reticulum, where it plays a crucial role in protein folding and redox homeostasis . The compound can also be found in other subcellular compartments, such as mitochondria and the cytoplasm, where it can exert its effects on protein function and stability. The subcellular localization of Dimorpholinethiuram disulfide is influenced by targeting signals and post-translational modifications that direct it to specific organelles.
准备方法
合成路线和反应条件: JX06 通过一系列涉及形成二硫键的化学反应合成。 关键步骤包括吗啉与二硫化碳反应生成吗啉硫代羰基氯,然后与另一个吗啉分子反应生成双 (吗啉硫代羰基) 二硫化物 .
工业生产方法: JX06 的工业生产涉及类似的合成路线,但规模更大。 该工艺针对更高的收率和纯度进行了优化,确保最终产品符合研究使用的标准 .
化学反应分析
反应类型: JX06 主要经历共价修饰反应。 它与 PDK1 中保守的半胱氨酸残基的硫醇基形成二硫键 。 这种共价修饰会引起构象变化,阻碍 ATP 进入其结合口袋,从而削弱 PDK1 的酶活性 .
常用试剂和条件: JX06 合成中使用的常用试剂包括吗啉、二硫化碳和其他有机溶剂。 反应通常在受控的温度和压力条件下进行,以确保获得所需产物 .
形成的主要产物: 涉及 JX06 的反应形成的主要产物是双 (吗啉硫代羰基) 二硫化物,它是抑制 PDK1、PDK2 和 PDK3 的活性化合物 .
相似化合物的比较
属性
IUPAC Name |
morpholine-4-carbothioylsulfanyl morpholine-4-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S4/c15-9(11-1-5-13-6-2-11)17-18-10(16)12-3-7-14-8-4-12/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVYOWPPMNSLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SSC(=S)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052471 | |
| Record name | 4,4'-(Dithiodicarbonothioyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729-46-4 | |
| Record name | Bis(morpholinothiocarbonyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimorpholinethiuram disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimorpholinethiuram disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4,4'-(dithiodicarbonothioyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(Dithiodicarbonothioyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(dithiodicarbonothioyl)dimorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMORPHOLINETHIURAM DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72G763P0UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


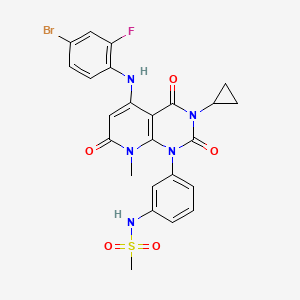
![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)
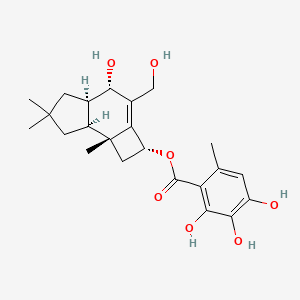
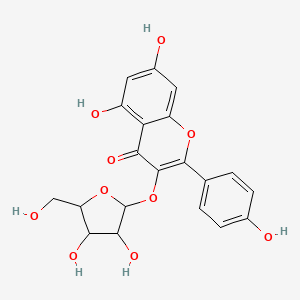
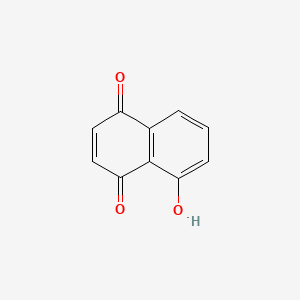
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)
